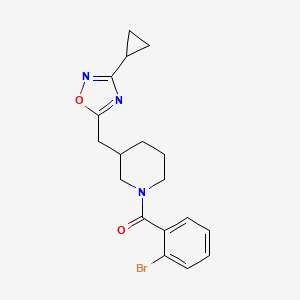
(2-Bromophenyl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromophenyl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H20BrN3O2 and its molecular weight is 390.281. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2-Bromophenyl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone (CAS Number 1706106-30-0) is a novel oxadiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H20BrN3O2, with a molecular weight of 390.3 g/mol. The structure features a bromophenyl group and a cyclopropyl group attached to an oxadiazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H20BrN3O2 |
| Molecular Weight | 390.3 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1706106-30-0 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to the one have shown moderate activity against various cancer cell lines. A notable study reported that oxadiazole derivatives exhibited IC50 values around 92.4 µM against a panel of eleven cancer cell lines including colon, gastric, lung, and ovarian cancers . The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation.
Case Study:
In a comparative study, the compound was tested alongside other oxadiazole derivatives. It demonstrated significant cytotoxicity against human lung adenocarcinoma cells (LXFA 629) with an IC50 value lower than that of conventional chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Oxadiazoles have been reported to exert antibacterial and antifungal effects due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Research Findings:
A study focused on similar piperidine derivatives indicated that they could inhibit the growth of several bacterial strains effectively. The presence of halogen substituents (like bromine) was found to enhance bioactivity, suggesting that our compound may exhibit similar properties .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition: The compound may inhibit enzymes critical for cancer cell survival and proliferation.
- Receptor Modulation: It might interact with specific receptors or ion channels that regulate cellular processes related to growth and apoptosis.
- Membrane Disruption: Its antimicrobial activity could be attributed to its ability to disrupt microbial membranes.
科学研究应用
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. The incorporation of the 1,2,4-oxadiazole ring in the compound has been associated with significant antiproliferative effects against various cancer cell lines.
- Case Study : A study reported that compounds containing oxadiazole derivatives exhibited IC50 values as low as 0.48 µM against MCF-7 breast cancer cells, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin . The presence of electron-withdrawing groups on the aromatic ring was crucial for enhancing biological activity.
Antimicrobial Properties
The compound has demonstrated promising antimicrobial activity against both bacterial and fungal strains. The oxadiazole moiety is known for its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.
- Case Study : Research indicated that oxadiazole derivatives showed significant antibacterial effects against Gram-positive and Gram-negative bacteria . This suggests that (2-Bromophenyl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone could be developed into an effective antimicrobial agent.
Neuroprotective Effects
Recent investigations into the neuroprotective properties of oxadiazole-containing compounds have revealed their potential in treating neurodegenerative diseases.
- Case Study : A derivative similar to the compound was evaluated for its neuroprotective effects in models of oxidative stress-induced neurotoxicity. Results showed that it significantly reduced neuronal cell death and improved cognitive functions in animal models .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how modifications to the chemical structure influence biological activity:
| Substituent | Effect on Activity |
|---|---|
| Bromine at the phenyl position | Enhances lipophilicity and biological activity |
| Cyclopropyl group | Increases binding affinity to target receptors |
| Oxadiazole ring | Contributes to anticancer and antimicrobial properties |
属性
IUPAC Name |
(2-bromophenyl)-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2/c19-15-6-2-1-5-14(15)18(23)22-9-3-4-12(11-22)10-16-20-17(21-24-16)13-7-8-13/h1-2,5-6,12-13H,3-4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYFSKKTWPLBFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2Br)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













